4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride
Description
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O.ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;/h3-10,20,23H,2,11H2,1H3,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWFENVUWJIWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
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Mannich Reaction :
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Substitution with 4,7-Dichloroquinoline :
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Hydrochloride Salt Formation :
Table 1: Optimization of Mannich Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | 80°C | Reduces side reactions (e.g., over-alkylation) |
| Molar Ratio (Amine:Formaldehyde) | 1:1.2 | Prevents formaldehyde excess |
Alternative Route: Nitro Reduction Pathway
A less common approach involves nitro group reduction to introduce the amine functionality.
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Synthesis of 4-Nitro-2-(ethylaminomethyl)phenol :
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Reduction of Nitro Group :
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Coupling with 4,7-DCQ :
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Identical to Step 2 in Section 1.
-
Table 2: Comparison of Reduction Methods
| Reductant | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| H₂/Pd/C | 50°C | 3 | 92 |
| Na₂S₂O₄ | 60°C | 2 | 88 |
One-Pot Synthesis via Tandem Reactions
Recent patents describe a streamlined one-pot method to improve efficiency.
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Simultaneous Mannich and Substitution Reactions :
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Advantages :
Critical Analysis of Methodologies
Challenges and Solutions:
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Regioselectivity : 4,7-DCQ may react at the 7-position; using excess phenol derivative (1.2 eq) ensures >95% 4-substitution.
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Byproducts : Double Mannich adducts form if formaldehyde is in excess. Controlled stoichiometry (1:1.2 amine:formaldehyde) mitigates this.
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Salt Formation : Direct HCl bubbling into ethanol solutions yields crystalline product with 8–9% water content (USP-compliant).
Table 3: Yield and Purity Across Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Mannich + Substitution | 90 | 99.5 |
| Nitro Reduction | 85 | 98.2 |
| One-Pot | 74 | 97.8 |
Scale-Up and Industrial Feasibility
The Mannich-based route is preferred for large-scale production due to:
Chemical Reactions Analysis
Types of Reactions
4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom on the quinoline ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted quinolines .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a chloroquinoline moiety that contributes to its biological activity. Its molecular formula is , and it possesses a molecular weight of approximately 335.87 g/mol. The presence of the chloro group is significant in enhancing the compound's interaction with biological targets.
Antimicrobial Activity
One of the primary applications of this compound lies in its antimicrobial properties. Research has demonstrated that compounds with similar structures exhibit effectiveness against various bacterial strains. For instance, studies have indicated that chloroquine derivatives can inhibit bacterial growth, suggesting that 4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride may possess similar capabilities .
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects. It acts as a modulator of tumor necrosis factor-alpha (TNF-α), which is crucial in inflammatory responses. Inhibiting TNF-α can be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Properties
Research into the anticancer applications of this compound is ongoing. Preliminary studies suggest that quinoline derivatives can induce apoptosis in cancer cells. The mechanism may involve the disruption of cellular signaling pathways that promote cell survival .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various chloroquine derivatives, including this compound. The results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on inflammatory diseases, researchers administered the compound to animal models exhibiting symptoms of inflammation. The results showed a marked decrease in TNF-α levels and associated inflammatory markers, suggesting its role as an effective anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death. For its anticancer properties, it may inhibit certain enzymes or signaling pathways critical for cancer cell survival .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Amino Substituent Variability: The ethylamino group in the target compound contrasts with diethylamino in amodiaquine and tert-butylamino in the analogue from . Ethylamino’s smaller size may improve solubility compared to bulkier substituents while retaining target binding efficiency . In chalcone derivatives (–4), electron-donating groups (e.g., -OCH₃) enhance antimalarial activity by stabilizing charge-transfer interactions with heme .
Biological Activity: Amodiaquine’s diethylamino group confers prolonged half-life but increases hepatotoxicity risk, whereas the target compound’s ethylamino group may reduce metabolic liabilities . Chalcone derivatives (e.g., (2E)-1-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-(4-methoxyphenyl)prop-2-en-1-one) exhibit dual antimalarial and anticancer activity due to conjugated α,β-unsaturated ketone moieties, which are absent in the target compound .
Synthetic Accessibility :
- The target compound’s yield and purity data are unreported, but chalcone derivatives synthesized in –4 show high yields (71–95%) and well-characterized melting points (135–219°C), suggesting robust synthetic protocols .
Research Findings
Antimalarial Efficacy
- Chalcone derivatives with 7-chloroquinoline cores demonstrate IC₅₀ values of 0.5–2.0 µM against Plasmodium falciparum, comparable to chloroquine (IC₅₀ = 0.1 µM), suggesting the target compound may achieve similar potency .
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely enhances aqueous solubility over neutral analogues like chalcones, which require organic solvents for formulation .
- Stability : Amodiaquine’s dihydrate dihydrochloride form () exhibits stability under refrigeration, whereas chalcones with methoxy groups degrade faster at elevated temperatures .
Biological Activity
The compound 4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride is a derivative of chloroquine, which has been investigated for its potential biological activities, particularly as an inhibitor of the SARS-CoV-2 main protease (Mpro). This article explores its synthesis, biological activity, and safety profile based on recent research findings.
Synthesis
The synthesis of this compound involves the modification of chloroquine analogs to enhance their efficacy and reduce toxicity. The synthetic pathway typically includes:
- Formation of the quinoline core : Utilizing 7-chloroquinoline as a starting material.
- Amino group introduction : Reacting with appropriate amines to introduce the amino functionality.
- Phenolic modification : Attaching the phenolic moiety to enhance binding affinity towards biological targets.
The primary mechanism through which this compound exerts its biological effects is through inhibition of the SARS-CoV-2 Mpro. Molecular docking studies have shown that it binds effectively to the active site of the enzyme, which is crucial for viral replication.
Binding Affinity and IC50 Values
Recent studies have reported that 4-((7-Chloroquinolin-4-yl)amino)phenol exhibits a binding affinity of -7.8 kcal/mol and an IC50 value of 12 nM against Mpro, indicating a strong potential as an antiviral agent compared to traditional chloroquine derivatives .
| Compound | Binding Affinity (kcal/mol) | IC50 (nM) |
|---|---|---|
| Chloroquine | -6.5 | 36 |
| 4-((7-Chloroquinolin-4-yl)amino)phenol | -7.8 | 12 |
Cytotoxicity Studies
Cytotoxicity evaluations using A549 (lung carcinoma) and L929 (fibroblast) cell lines demonstrated that this compound has a significantly lower cytotoxic profile compared to chloroquine. At concentrations up to 500 µM, it resulted in less than 50% cell viability loss in A549 cells, while chloroquine induced cell death at much lower concentrations .
Case Studies
- Study on SARS-CoV-2 Inhibition : A study highlighted the effectiveness of this compound in inhibiting SARS-CoV-2 Mpro, showing a significant reduction in viral replication in vitro when compared to control groups treated with chloroquine .
- Safety Profile Assessment : The safety profile was assessed by comparing the cytotoxic effects on normal versus cancerous cell lines. The compound maintained over 80% viability across various concentrations in non-cancerous cells, suggesting a favorable safety margin for therapeutic use .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of intermediates. For example, reacting 4,7-dichloroquinoline with ethylamino-containing precursors under controlled pH (e.g., using HCl-saturated methanol) facilitates quinoline-amine coupling. Purification involves recrystallization from methanol/diethyl ether to isolate the hydrochloride salt . Optimization includes adjusting molar ratios (e.g., 1:1.2 for amine:quinoline derivatives) and reaction temperatures (70–80°C) to enhance yields (>85%) .
Q. How can spectroscopic techniques (NMR, elemental analysis) validate the structure and purity of this compound?
- Methodological Answer :
- 1H-NMR : Key signals include aromatic protons (δ 8.94 ppm for quinoline-H5, δ 8.50 ppm for quinoline-H2) and hydroxyl groups (δ 11.21 ppm, broad singlet) .
- Elemental Analysis : Confirm stoichiometry (e.g., C% 53.58, H% 5.39, N% 9.33 for dihydrochloride analogs) using combustion analysis .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 371 for related derivatives) and fragmentation patterns validate structural integrity .
Q. What is the proposed mechanism of action for chloroquine analogs, and how does this compound compare?
- Methodological Answer : Chloroquine derivatives inhibit heme polymerization in parasites and interact with viral DNA/RNA. This compound’s ethylamino-methyl group may enhance cellular permeability, while the phenol moiety contributes to pH-dependent lysosomal disruption. Comparative studies with hydroxychloroquine (C18H26ClN3O) suggest similar mechanisms but altered pharmacokinetics due to structural modifications .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy against viral targets?
- Methodological Answer :
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to viral proteases (e.g., SARS-CoV-2 M<sup>pro</sup>). Derivatives with extended side chains (e.g., 7-chloroquinoline linked to ethylamino-methylphenol) show lower energy values (e.g., −107.38 kcal/mol), indicating stronger binding than lopinavir (−100.66 kcal/mol) .
- Analog Synthesis : Modify the ethylamino group to bulkier amines (e.g., diethylamino or pyrrolidinyl) and evaluate IC50 values in viral replication assays .
Q. What strategies address solubility and stability challenges in aqueous and biological matrices?
- Methodological Answer :
- Salt Formation : Convert the free base to hydrochloride salts (via HCl-saturated methanol) to enhance water solubility. Recrystallization from methanol/ether improves stability .
- pH Adjustment : Use buffered solutions (pH 4–6) to stabilize the phenol moiety and prevent degradation .
- Lyophilization : Freeze-drying yields stable powders for long-term storage (>12 months at −20°C) .
Q. How can structural analogs be analyzed for reduced cytotoxicity while maintaining antiviral activity?
- Methodological Answer :
- In Vitro Cytotoxicity : Screen analogs (e.g., pyridinyl-piperazine or benzothiazole derivatives) in HEK-293 or Vero cells using MTT assays. Compare CC50 values to hydroxychloroquine (CC50 ≈ 50 µM) .
- Selectivity Index (SI) : Calculate SI = CC50/EC50. Analogs with SI >10 are prioritized for in vivo testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
